

Analytical Methods for the Quantification of 1-Methoxy-4-Nitrobenzene

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Compound of Interest

Compound Name: 1-Methoxy-4-nitrobutane

Cat. No.: B11717983

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Content Type: Application Note & Technical Protocol Target Audience: Pharmaceutical Scientists, Analytical Chemists, and CMC Regulatory Affairs Professionals Subject: Trace-level quantification and assay of 1-methoxy-4-nitrobenzene (p-Nitroanisole) in drug substances and intermediates.[1][2]

Executive Summary & Regulatory Context

1-Methoxy-4-nitrobenzene (CAS: 100-17-4), commonly known as p-nitroanisole (PNA), is a key intermediate in the synthesis of pharmaceuticals and dyes.[2] However, due to its nitroaromatic structure, it is classified as a Class 2 or Class 3 mutagenic impurity under ICH M7 guidelines, depending on the specific mutagenicity data available (Ames positive).

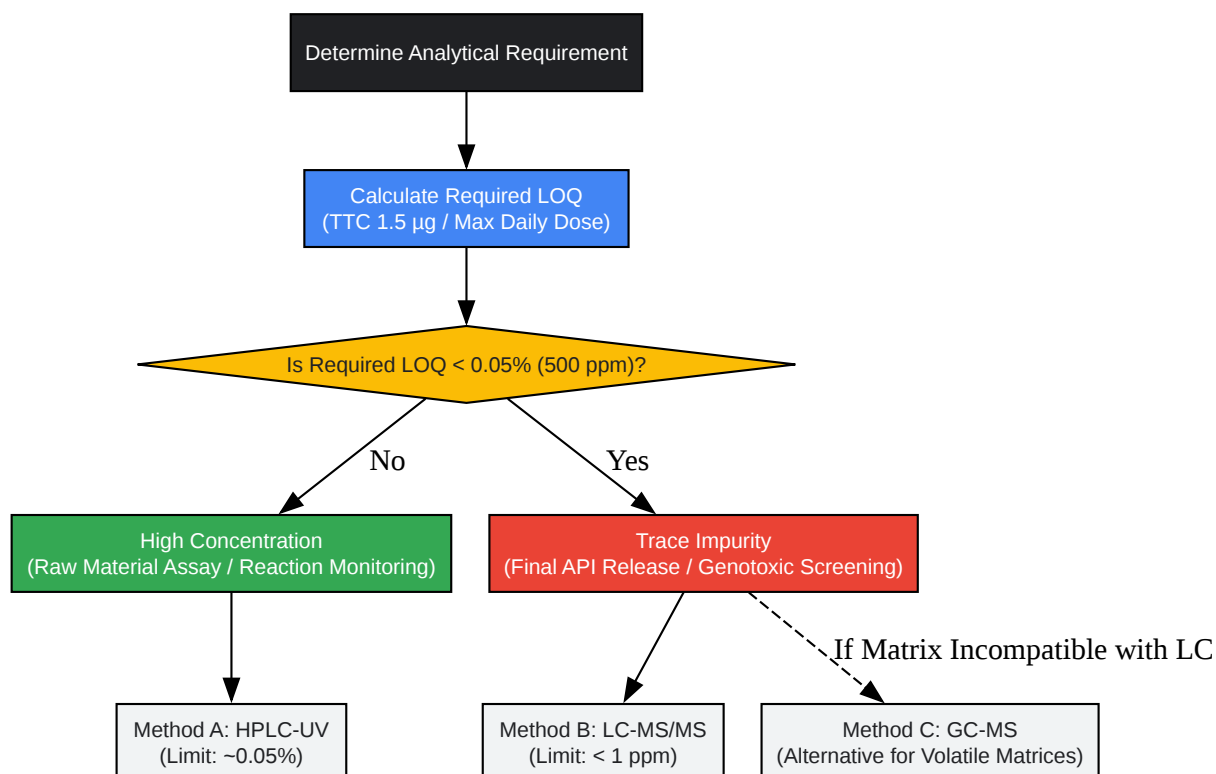
For drug development, this classification necessitates control strategies to ensure levels remain below the Threshold of Toxicological Concern (TTC) of 1.5 μ g/day for lifetime exposure. This requirement demands analytical methods with high sensitivity (often single-digit ppm or ppb levels relative to the API), rendering standard HPLC-UV assays insufficient for final drug substance release testing.[2]

Chemical Profile

| Property | Data |
|-------------------|---|
| IUPAC Name | 1-Methoxy-4-nitrobenzene |
| Molecular Formula | C ₇ H ₇ NO ₃ |
| Molecular Weight | 153.14 g/mol |
| LogP | ~2.0 (Moderately Lipophilic) |
| Boiling Point | 260 °C |
| UV Maxima | ~315 nm (Solvent dependent), 220 nm |

Method Selection Strategy

The choice of analytical technique depends entirely on the "Limit of Quantification" (LOQ) required by the control strategy.



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Figure 1: Decision tree for selecting the appropriate analytical methodology based on regulatory thresholds.

Protocol A: Trace Quantification by LC-MS/MS (Gold Standard)

Purpose: Quantification of PNA at ppm/ppb levels in Active Pharmaceutical Ingredients (APIs).

[2] Principle: Electrospray Ionization (ESI) in positive mode. While nitro compounds can sometimes be analyzed in negative mode, the methoxy group facilitates protonation

, making ESI+ robust for this ether.

Reagents & Standards[2][3][4][5]

- Solvents: LC-MS Grade Acetonitrile (ACN) and Water.[2]
- Additives: LC-MS Grade Formic Acid (FA) and Ammonium Formate (AmForm).[2]
- Internal Standard (Recommended): p-Nitroanisole-d3 (deuterated methoxy group) to correct for matrix effects.[2]

Sample Preparation (Liquid-Liquid Extraction)

Direct injection is often risky due to API suppression.[2] LLE is recommended.[2]

- Weighing: Accurately weigh 50 mg of API into a centrifuge tube.
- Dissolution: Dissolve in 2.0 mL of Water/DMSO (90:10).
- Extraction: Add 2.0 mL of Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).[2]
- Agitation: Vortex for 5 minutes; Centrifuge at 4000 rpm for 5 minutes.
- Collection: Transfer the organic layer to a fresh vial.
- Concentration: Evaporate to dryness under Nitrogen at 35°C.

- Reconstitution: Reconstitute in 1.0 mL of Mobile Phase A:B (50:50). Filter through 0.22 µm PTFE filter.

Chromatographic Conditions

| Parameter | Setting |
|----------------|--|
| Column | Agilent ZORBAX Eclipse Plus C18 (100 x 2.1 mm, 1.8 µm) or equivalent |
| Column Temp | 40 °C |
| Flow Rate | 0.3 mL/min |
| Injection Vol | 2 - 5 µL |
| Mobile Phase A | 5 mM Ammonium Formate + 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 0-1 min: 10% B (Isocratic hold)1-6 min: 10% -> 90% B6-8 min: 90% B (Wash)8.1 min: 10% B (Re-equilibration) |

Mass Spectrometry Parameters (ESI+)

Note: Transitions must be optimized for your specific instrument voltage settings.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Type |
|----------------|---------------------|-------------------|------------------|-----------------------|------------|
| p-Nitroanisole | 154.1 | 124.1 | 25 | 15-20 | Quantifier |
| 154.1 | 108.1 | 25 | 25-30 | | Qualifier |
| 154.1 | 94.1 | 25 | 35 | | Qualifier |

Mechanism: The loss of NO (30 Da) is a characteristic rearrangement fragmentation for nitroaromatics in MS/MS, often yielding the most intense product ion.

Protocol B: Routine Assay by HPLC-UV

Purpose: Purity assessment of raw materials or monitoring reaction completion (High concentration, >0.05%).^[2]

Conditions

- Detector: UV-Vis / PDA.^[2]
- Wavelength: 315 nm (Preferred for specificity; nitro-shift) or 260 nm.
- Column: C18 (Standard 150 x 4.6 mm, 5 μ m).
- Mobile Phase: Water (0.1% H₃PO₄) : Acetonitrile (50:50 Isocratic).
- Flow Rate: 1.0 mL/min.^{[2][3]}
- Retention Time: Expect elution ~4-6 minutes depending on dead volume.

Why 315 nm? p-Nitroanisole exhibits a bathochromic shift due to the push-pull electronic system (methoxy donor, nitro acceptor).^[2] Detecting at 315 nm avoids interference from simple benzenoid compounds that absorb only at <254 nm.

Method Validation Criteria (ICH Q2)

To ensure "Trustworthiness," the chosen method must pass the following acceptance criteria:

| Validation Parameter | Acceptance Criteria (Trace Level) |
|---------------------------|--|
| Specificity | No interference at retention time of PNA in blank/placebo. |
| Linearity | over range (e.g., 30% to 150% of limit). |
| Accuracy (Recovery) | 80% - 120% at LOQ level; 90-110% at higher levels.[2] |
| Precision (Repeatability) | RSD |
| | 10% (at trace levels); RSD 2% (at assay levels). |
| LOQ (Sensitivity) | S/N |
| | 10. Must be required regulatory limit (e.g., 1 ppm). |
| Solution Stability | Standard/Sample stable for >24 hours at autosampler temp. |

Troubleshooting & Optimization

- Issue: Peak Tailing.
 - Cause: Interaction of the nitro group with active silanol sites on the column.
 - Fix: Ensure the column is "end-capped." [2] Increase buffer strength (e.g., 10 mM Ammonium Formate) or use a column specifically designed for basic/polar compounds.
- Issue: Low Sensitivity in MS.
 - Cause: Ion suppression from the API.
 - Fix: Switch from simple protein precipitation to Liquid-Liquid Extraction (Protocol A, Sec 3.2). Alternatively, use APCI (Atmospheric Pressure Chemical Ionization) instead of ESI, as APCI is often more sensitive for neutral nitro-compounds.

- Issue: Carryover.
 - Cause: Nitroaromatics can stick to PTFE tubing.[2]
 - Fix: Use PEEK tubing where possible.[2] Implement a needle wash with 50:50 ACN:Isopropanol.[2]

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